molecular formula C12H12FNO2S2 B265874 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Katalognummer B265874
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: CFQMGYOJGOUZBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has gained significant attention from researchers due to its ability to selectively block T-type calcium channels, which are implicated in several pathological conditions.

Wirkmechanismus

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide selectively blocks T-type calcium channels, which are involved in several pathological conditions. T-type calcium channels are expressed in various tissues, including the nervous system, heart, and immune system. 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide selectively blocks the Cav3.2 subtype of T-type calcium channels, which are predominantly expressed in sensory neurons. By blocking these channels, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide reduces the influx of calcium ions into the cells, leading to a decrease in neuronal excitability and neurotransmitter release. This mechanism of action underlies the antinociceptive and antiepileptic effects of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide.
Biochemical and Physiological Effects
3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal models, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to reduce the release of neurotransmitters, including glutamate and substance P, which are involved in pain signaling. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to reduce the activity of voltage-gated sodium channels, which are also involved in pain signaling. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. Furthermore, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to reduce the incidence of cardiac arrhythmias in animal models of cardiac arrhythmia.

Vorteile Und Einschränkungen Für Laborexperimente

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a highly selective T-type calcium channel blocker, which allows for the investigation of the specific role of T-type calcium channels in various physiological and pathological conditions. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied in animal models, providing a wealth of data on its pharmacological effects. However, there are also some limitations to the use of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has not been extensively studied in humans, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide. One potential direction is the investigation of its potential use in the treatment of chronic pain conditions. Another potential direction is the investigation of its potential use in the treatment of epilepsy and cardiac arrhythmias. Moreover, further studies are needed to investigate the safety and efficacy of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in humans. Additionally, the development of more potent and selective T-type calcium channel blockers may provide new therapeutic options for various diseases.

Synthesemethoden

The synthesis of 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2-thiopheneethanol with 3-fluorobenzenesulfonyl chloride to form 3-fluoro-N-(2-thienyl)benzenesulfonamide. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form the final product, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide. The purity of the final product is achieved through recrystallization and chromatography techniques.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent antinociceptive effect in animal models of chronic pain, making it a potential candidate for the treatment of chronic pain conditions. In addition, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have antiepileptic effects in animal models of epilepsy, suggesting its potential use in the treatment of epilepsy. Moreover, 3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been found to have antiarrhythmic effects in animal models of cardiac arrhythmia, indicating its potential use in the treatment of cardiac arrhythmias.

Eigenschaften

Produktname

3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide

Molekularformel

C12H12FNO2S2

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12FNO2S2/c13-10-3-1-5-12(9-10)18(15,16)14-7-6-11-4-2-8-17-11/h1-5,8-9,14H,6-7H2

InChI-Schlüssel

CFQMGYOJGOUZBJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)F

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.